molecular formula C7H13NO B066537 [(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol CAS No. 175651-12-4

[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol

Cat. No.: B066537
CAS No.: 175651-12-4
M. Wt: 127.18 g/mol
InChI Key: JMFLAIXAZRWAPT-RQJHMYQMSA-N
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Description

[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol is a compound with a unique structure that includes a cyclohexene ring substituted with an amino group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol typically involves the use of starting materials such as cyclohexene derivatives. One common method involves the reduction of a suitable precursor, such as a nitro or nitrile compound, followed by functional group transformations to introduce the amino and methanol groups. The reaction conditions often include the use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, carbamates, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Conditions often involve the use of acyl chlorides or isocyanates in the presence of a base.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as aldehydes, carboxylic acids, amides, and carbamates.

Scientific Research Applications

[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which [(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol can be compared to other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern and the presence of both amino and methanol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7-3-1-6(5-9)2-4-7/h1,3,6-7,9H,2,4-5,8H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFLAIXAZRWAPT-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=CC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C=C[C@H]1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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